molecular formula C17H13ClN2O B2824045 (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 358314-73-5

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2824045
CAS RN: 358314-73-5
M. Wt: 296.75
InChI Key: IQWCPFMPOPVYKG-OQLLNIDSSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(a) Anti-Inflammatory Properties: The (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide scaffold has shown promise as an anti-inflammatory agent. Researchers investigate its potential to inhibit inflammatory pathways, making it a valuable candidate for drug development .

(b) Anticancer Potential: Studies suggest that this compound may exhibit anticancer properties. Its unique structure could interfere with cancer cell growth or signaling pathways, making it an exciting target for further investigation .

Organic Electronics and Semiconductors

(a) Organic Field-Effect Transistors (OFETs): The thiophene ring system in this compound contributes to its semiconducting properties. Researchers explore its use in OFETs, aiming to create flexible, lightweight electronic devices with improved performance .

Corrosion Inhibition

The presence of thiophene derivatives in industrial chemistry and material science is well-established. These compounds serve as effective corrosion inhibitors, protecting metals and alloys from degradation in aggressive environments .

Pharmacological Applications

(a) Antimicrobial Activity: Researchers investigate the compound’s potential as an antimicrobial agent. Its unique structure may disrupt microbial membranes or metabolic pathways, offering new avenues for combating infections .

(b) Antihypertensive and Anti-Atherosclerotic Properties: Certain thiophene-containing molecules exhibit antihypertensive and anti-atherosclerotic effects. The (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide scaffold could contribute to these beneficial properties .

Synthesis of Biologically Active Compounds

The heterocyclization of various substrates to form thiophene derivatives has been a focus of recent research. Chemists explore innovative synthetic routes to access diverse analogs with potential biological activities .

Starting Material for Pharmaceutical Synthesis

The compound serves as a versatile starting material in pharmaceutical synthesis. Its unique reactivity allows chemists to build complex molecular frameworks, facilitating the creation of novel drugs and therapeutic agents.

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and reactivity. It also includes appropriate handling and disposal procedures .

properties

IUPAC Name

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCPFMPOPVYKG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide

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